6-Fluoroindole-2-carboxylic acid

描述

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century with studies focused on the well-known dye, indigo (B80030). wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgchemeurope.com The name "indole" itself is a combination of "indigo" and "oleum," referencing its origin from the treatment of indigo dye. wikipedia.orgbiocrates.com

Interest in the indole scaffold intensified in the 1930s upon the discovery that it is a core component of many significant biological molecules, including the amino acid tryptophan and various alkaloids. wikipedia.orgcreative-proteomics.com This realization cemented the indole nucleus as a privileged scaffold in medicinal chemistry and natural product synthesis. biocrates.com

The development of synthetic methods was crucial to the evolution of the field. One of the most significant and enduring methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. creative-proteomics.comwikipedia.org This reaction, which typically involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a widely used and reliable method for producing substituted indoles. wikipedia.orgbyjus.comthermofisher.com Another key development was the Leimgruber–Batcho indole synthesis , first disclosed in a patent in 1976. wikipedia.orgwikipedia.org This high-yielding method, which starts from o-nitrotoluenes, became particularly popular in the pharmaceutical industry for its efficiency and applicability to a wide range of substituted indoles. chemeurope.comwikipedia.orgclockss.org These and other synthetic advancements have enabled chemists to access a vast array of indole derivatives for diverse applications.

Significance of Fluorinated Indole Derivatives in Chemical Synthesis and Applied Sciences

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science. tandfonline.comnih.gov Approximately 20% of all pharmaceuticals contain fluorine, a testament to the unique and beneficial properties it imparts. nih.gov

When added to an indole scaffold, fluorine can profoundly alter the molecule's physicochemical and biological properties. Key advantages of fluorination include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site of metabolic attack with fluorine can block or slow down oxidative metabolism by enzymes like cytochrome P450, increasing the compound's bioavailability and in vivo half-life. tandfonline.comnih.govresearchgate.net

Modulation of Physicochemical Properties : As the most electronegative element, fluorine's presence can alter a molecule's electron distribution, affecting its acidity (pKa), dipole moment, and membrane permeability. tandfonline.com For instance, adding fluorine can lower the basicity of nearby amine groups, which can improve a drug's ability to cross biological membranes. tandfonline.comnih.gov

Increased Binding Affinity : Fluorine can enhance the binding affinity of a molecule to its target protein. This can occur through direct interactions, such as hydrogen bonds or dipole-dipole interactions, or indirectly by influencing the conformation and electronic profile of the drug candidate. tandfonline.com

These benefits make fluorinated indoles, including 6-fluoroindole-2-carboxylic acid, highly sought-after motifs in the design of new pharmaceuticals, agrochemicals, and functional materials. guidechem.com

Research Trajectory of this compound: A Review of Prior Studies and Current Gaps

This compound serves primarily as a key intermediate or building block in the synthesis of more complex functional molecules. Its research applications span materials science and medicinal chemistry.

One notable application is in the synthesis of metal complexes with potential therapeutic properties. Researchers have shown that the carboxylic acid group of this compound can bind to copper(II) ions to form a binuclear complex. ossila.com This resulting complex demonstrated significant anti-cancer activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), achieving 90% inhibition at a concentration of 20 µM. ossila.com This aligns with a broader research interest in using indole-based ligands to create metal complexes as potential anticancer agents. nih.govresearchgate.netmdpi.com

In the field of organic electronics, this compound has been used to synthesize triindoles. ossila.com These larger, electron-rich molecules are investigated as organic semiconductors. Triindoles derived from this starting material have been incorporated as the active layer in organic field-effect transistors (OFETs), demonstrating a field-effect mobility of 0.03 cm²V⁻¹s⁻¹. They have also been explored for use as hole transport layers in organic solar cells. ossila.com The indole scaffold is a common component in dyes and materials for photovoltaics due to its favorable electronic properties. researchgate.netchim.it

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3093-97-8 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | >200-250 °C (decomposes) |

| IUPAC Name | 6-fluoro-1H-indole-2-carboxylic acid |

Table 2: Summary of Research Applications for this compound

| Application Area | Synthetic Target | Key Finding |

|---|---|---|

| Medicinal Chemistry | Dinuclear Copper(II) Complex | The resulting complex showed 90% inhibition of breast cancer cell lines (MDA-MB-231, MCF-7) at 20 µM concentration. ossila.com |

| Organic Electronics | Triindoles | Used as a semiconductor in OFETs (mobility of 0.03 cm²V⁻¹s⁻¹) and as a hole transport layer in solar cells. ossila.com |

| Photophysics | - | Exhibits dual fluorescence from its neutral (332 nm) and zwitterionic (370 nm) forms. ossila.com |

Current Research Gaps:

Despite its utility as a synthetic precursor, several areas remain underexplored.

Intrinsic Biological Activity: While its derivatives show promise, the intrinsic biological activity of this compound itself has not been extensively studied.

Expanded Derivative Synthesis: Research into indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors suggests a potential avenue for novel drug design. mdpi.comnih.gov Synthesizing and testing a broader library of derivatives based on the 6-fluoro scaffold for this and other therapeutic targets represents a significant opportunity.

Optimization for Organic Electronics: Further modification of the this compound structure could lead to new generations of triindoles or other polymers with improved charge transport properties and stability for electronic devices.

Photophysical Applications: The unique dual-emissive property of the compound is documented but not fully exploited. This could be investigated for applications in chemical sensing, bio-imaging, or as a component in fluorescent materials.

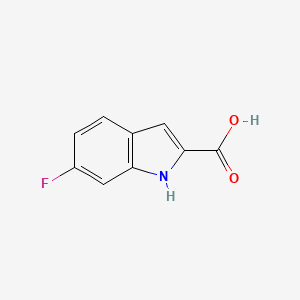

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTIKMXIKAOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401780 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-97-8 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoroindole 2 Carboxylic Acid

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 6-Fluoroindole-2-carboxylic acid is deeply rooted in the classical methods developed for the construction of the indole (B1671886) nucleus. These conventional approaches have been adapted and refined to accommodate the specific requirements of introducing a fluorine substituent and a carboxylic acid group at the desired positions.

Conventional Approaches to Indole-2-carboxylic Acid Synthesis

Several named reactions have historically been the cornerstones of indole-2-carboxylic acid synthesis. While not specific to the 6-fluoro derivative, these methods provide the fundamental framework for its preparation.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are commonly used as the carbonyl component. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone.

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate. This intermediate is then reductively cyclized to afford the corresponding indole-2-carboxylic acid ester, which can be subsequently hydrolyzed to the desired carboxylic acid. Common reducing agents for the cyclization step include zinc in acetic acid, ferrous sulfate (B86663) in ammonia, or catalytic hydrogenation. wikipedia.org

Leimgruber-Batcho Indole Synthesis: This popular method offers a high-yielding and versatile route to indoles starting from o-nitrotoluenes. elsevierpure.com The first step involves the formation of an enamine from the reaction of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This intermediate is then reductively cyclized to form the indole ring. elsevierpure.com A variety of reducing agents can be employed, including palladium on carbon with hydrogen gas, Raney nickel with hydrazine, or stannous chloride. elsevierpure.com

Fluorination Strategies for Indole Scaffolds

The introduction of a fluorine atom onto the indole ring can be achieved through various strategies, either by starting with a pre-fluorinated precursor or by direct fluorination of the indole nucleus.

Synthesis from Fluorinated Precursors: The most common approach for preparing 6-fluoroindole (B127801) derivatives is to start with a commercially available fluorinated aromatic compound. For the synthesis of this compound, a suitable starting material would be 4-fluoroaniline (B128567) or 4-fluoro-2-nitrotoluene. These precursors can then be subjected to classical indole syntheses. For instance, 4-fluorophenylhydrazine, derived from 4-fluoroaniline, can be used in the Fischer indole synthesis with pyruvic acid.

Electrophilic Fluorination: Direct fluorination of the indole ring can be challenging due to the high reactivity of the indole nucleus, which can lead to multiple side reactions and over-fluorination. However, modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), have enabled more controlled fluorinations. While direct C-6 fluorination of a pre-formed indole-2-carboxylic acid is not a common strategy due to potential regioselectivity issues and harsh reaction conditions, the fluorination of activated indole precursors is a viable option.

Specific Preparations of this compound

A common and practical laboratory synthesis of this compound involves the Fischer indole synthesis . The general procedure starts with the reaction of 4-fluorophenylhydrazine with pyruvic acid .

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and is often heated to drive the cyclization. The use of a Brønsted acid catalyst, like sulfuric acid or polyphosphoric acid (PPA), is common to facilitate the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. The resulting this compound can then be isolated and purified by crystallization.

Another viable route is the Leimgruber-Batcho synthesis starting from 4-fluoro-2-nitrotoluene . This starting material is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. Subsequent reductive cyclization, for example using palladium on carbon and hydrogen gas, would yield 6-fluoroindole, which would then need to be carboxylated at the C-2 position. Direct carboxylation of 6-fluoroindole can be achieved using organolithium chemistry followed by quenching with carbon dioxide, though this can sometimes lead to regioselectivity issues.

A more direct carboxylation approach involves the use of a strong base to deprotonate the C-2 position of an N-protected 6-fluoroindole, followed by reaction with carbon dioxide. For instance, a combination of lithium tert-butoxide and cesium fluoride (B91410) has been reported for the direct C-2 carboxylation of 3-substituted indoles. sigmaaldrich.com

The final step in many syntheses is the hydrolysis of an ester precursor, such as ethyl 6-fluoro-1H-indole-2-carboxylate . This hydrolysis is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to precipitate the desired carboxylic acid.

Advanced and Greener Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient, sustainable, and environmentally benign methods for the synthesis of this compound and related compounds.

Catalytic Methods for Enhanced Efficiency

Catalytic methods play a crucial role in improving the efficiency and selectivity of organic reactions. In the context of this compound synthesis, catalysis is employed in several key steps.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in modern organic synthesis. For instance, in the Leimgruber-Batcho synthesis, palladium on carbon is a highly effective catalyst for the reductive cyclization of the nitroenamine intermediate.

Acid Catalysis in Fischer Indole Synthesis: As mentioned earlier, Brønsted and Lewis acids are crucial for promoting the Fischer indole synthesis. The development of more efficient and recyclable solid acid catalysts is an active area of research to make this process greener.

The following table summarizes some of the catalysts used in the synthesis of indole-2-carboxylic acid derivatives:

| Catalyst | Reaction Type | Purpose |

| Sulfuric Acid | Fischer Indole Synthesis | Promotes cyclization |

| Polyphosphoric Acid (PPA) | Fischer Indole Synthesis | Promotes cyclization |

| Palladium on Carbon (Pd/C) | Leimgruber-Batcho Synthesis | Reductive cyclization |

| Raney Nickel | Leimgruber-Batcho Synthesis | Reductive cyclization |

| Stannous Chloride | Leimgruber-Batcho Synthesis | Reductive cyclization |

Sustainable Synthesis and Minimization of Byproducts

The principles of sustainable synthesis aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. The Fischer indole synthesis can often be performed as a one-pot reaction where the initial formation of the hydrazone is immediately followed by acid-catalyzed cyclization.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific examples for the synthesis of this compound are not widely reported, enzymatic hydrolysis of the corresponding ester (ethyl 6-fluoroindole-2-carboxylate) using lipases or esterases is a potential green approach for the final step of the synthesis. This would avoid the use of strong acids or bases and often proceeds under mild conditions with high selectivity.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up. The synthesis of indole derivatives has been successfully adapted to flow chemistry conditions, which can lead to higher yields and reduced reaction times.

Derivatization Strategies of this compound

The presence of both a carboxylic acid and a reactive indole N-H group makes this compound a versatile platform for the synthesis of a wide array of more complex molecules. Derivatization can be targeted at the carboxylic acid moiety, the indole nitrogen, or through reactions that involve the entire indole scaffold.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is readily converted into various derivatives, such as esters and amides, which are common functionalities in biologically active compounds.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com For example, reaction with methanol (B129727) and sulfuric acid yields the corresponding methyl ester. rsc.org

Amide bond formation is another crucial transformation. This is generally accomplished by activating the carboxylic acid, for instance with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base and an amine. nih.gov This allows for the introduction of a diverse range of substituents at this position.

Below is a table summarizing these modifications:

| Derivative Type | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄), Heat | Methyl 6-fluoroindole-2-carboxylate |

| Amide | Amine, Coupling agent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-substituted-6-fluoroindole-2-carboxamide |

Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring can be functionalized through alkylation or arylation reactions, providing another avenue for structural diversification.

N-Alkylation can be performed by treating the indole with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like sodium hydride in a suitable solvent like dimethylformamide (DMF). This leads to the formation of N-alkylated derivatives.

N-Arylation introduces an aromatic ring onto the indole nitrogen. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand and base.

The following table provides an overview of these N-functionalization strategies:

| Functionalization | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide, Benzyl bromide), Base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-6-fluoroindole-2-carboxylic acid |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | 1-Aryl-6-fluoroindole-2-carboxylic acid |

Palladium-Catalyzed Decarboxylative Reactions for Complex Architectures

A particularly powerful strategy for creating complex molecules from this compound involves palladium-catalyzed decarboxylative reactions. These reactions utilize the carboxylic acid group as a traceless directing group, which is expelled as carbon dioxide during the course of the reaction, enabling the formation of new carbon-carbon bonds.

One notable example is the palladium-catalyzed decarboxylative self-coupling of indole-2-carboxylic acids to form triindoles. rsc.org In this reaction, three molecules of the indole-2-carboxylic acid undergo a cascade of C-H activation and decarboxylation steps, catalyzed by a palladium complex in the presence of an oxidant like silver carbonate, to construct a heptacyclic triindole core. rsc.org These triindole structures are of interest for their potential applications in organic electronics.

Beyond self-coupling, palladium-catalyzed decarboxylative cross-coupling reactions allow for the connection of the indole core to other molecular fragments. For instance, the coupling of indole-2-carboxylic acids with aryl halides can lead to the formation of 2-arylindoles, a common motif in pharmacologically active compounds. nih.govnih.gov

These advanced synthetic methods highlight the utility of this compound as a precursor to intricate and functionally rich molecular architectures.

Chemical Reactivity and Transformation Pathways of 6 Fluoroindole 2 Carboxylic Acid

Acid-Base Chemistry and Zwitterionic Equilibria

Table 1: Physicochemical Properties of 6-Fluoroindole-2-carboxylic Acid

| Property | Value/Description | Source |

|---|---|---|

| Chemical Formula | C₉H₆FNO₂ | ossila.cominnospk.com |

| Molecular Weight | 179.15 g/mol | ossila.comvolochem.com |

| Physical Form | Brown to very pale yellow powder/crystal | innospk.comtcichemicals.comlabproinc.com |

| Melting Point | >200 °C, 250 °C (decomposes) | volochem.comtcichemicals.comlabproinc.com |

| Zwitterionic Form | Exists in equilibrium with the neutral form. ossila.com The proton from the carboxylic acid can transfer to the indole (B1671886) nitrogen. ossila.com | ossila.com |

| Fluorescence | Neutral form emission: 332 nm; Zwitterionic form emission: 370 nm | ossila.com |

Electrophilic Aromatic Substitution Reactions

The indole nucleus is generally highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion). However, the reactivity of this compound in electrophilic aromatic substitution (EAS) is modulated by its substituents.

The fluorine atom at C6 and the carboxylic acid at C2 are both electron-withdrawing groups, which deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. uci.eduyoutube.com Despite this deactivation, the inherent nucleophilicity of the pyrrole (B145914) ring still favors substitution at C3. Standard EAS reactions like nitration, halogenation, and sulfonation would be expected to proceed at this position, although potentially requiring stronger conditions than for unsubstituted indole. masterorganicchemistry.comcsbsju.eduyoutube.com The general mechanism involves the attack of the indole π-system on an electrophile (E+) to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. csbsju.edu

Nucleophilic Attack and Addition Reactions

The primary pathway for reactions involving nucleophilic attack on indole-2-carboxylic acids is decarboxylation. acs.orgcdnsciencepub.comresearchgate.net This reaction, often facilitated by heat or a metal catalyst, expels carbon dioxide to generate a 6-fluoroindole (B127801) intermediate. acs.orgcdnsciencepub.com This intermediate is then susceptible to further reactions. The decarboxylation can be achieved by simply heating the compound above its melting point or by using catalysts like copper chromite in a high-boiling solvent such as quinoline. cdnsciencepub.com Improved yields and milder reaction conditions have been reported when heating the carboxylic acid with a catalytic amount of its own copper(II) salt. acs.orgcdnsciencepub.com

Once decarboxylated, the resulting 6-fluoroindole can undergo various subsequent transformations. The indole nitrogen can act as a nucleophile in N-arylation reactions. thieme-connect.comorganic-chemistry.org

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides powerful methods for the functionalization of this compound, often leveraging the carboxylic acid group as a handle for decarboxylative couplings.

Complexation with Metal Ions (e.g., Copper(II))

The carboxylic acid moiety of this compound is capable of coordinating with metal ions. It has been shown to bind with copper(II) ions to form a binuclear complex. ossila.com In related, unsubstituted indole-2-carboxylic acid systems, the indole nucleus itself, along with the carboxylate, can chelate with two magnesium(II) ions within the active site of enzymes like HIV-1 integrase. rsc.orgrsc.org This chelating ability is crucial for its role in certain biological activities and catalytic processes.

Table 2: Metal Complexation and Catalytic Applications

| Reaction Type | Metal Catalyst | Description | Source |

|---|---|---|---|

| Complexation | Copper(II) | Forms a binuclear complex with the carboxylic acid group. | ossila.com |

| Decarboxylative N-Arylation | Copper(I) oxide (Cu₂O) | The related indole-2-carboxylic acids react with aryl halides to form N-aryl indoles. | thieme-connect.comorganic-chemistry.org |

| Decarboxylative Self-Coupling | Palladium (Pd) | Used to synthesize triindoles for applications in organic electronics. | ossila.com |

Applications in Organic Transformations

This compound is a valuable precursor in transition metal-catalyzed organic transformations. A key application involves palladium-catalyzed decarboxylative reactions. ossila.com For instance, it can undergo a decarboxylative self-coupling or react with other molecules like nitriles to generate complex heterocyclic structures such as triindoles. ossila.com These resulting triindole structures have found use as semiconductors in organic field-effect transistors (OFETs). ossila.com

Furthermore, the general class of indole-2-carboxylic acids undergoes copper-catalyzed decarboxylative N-arylation with aryl halides, providing an efficient route to N-aryl indoles. thieme-connect.comorganic-chemistry.org This reaction demonstrates good functional group tolerance, highlighting the utility of the carboxylic acid as a directing and leaving group in cross-coupling reactions. organic-chemistry.org

Spectroscopic and Analytical Characterization Techniques for 6 Fluoroindole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Fluoroindole-2-carboxylic acid, ¹H and ¹³C NMR spectra offer definitive confirmation of its molecular framework.

In ¹H NMR, the acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to strong deshielding and hydrogen bonding. The N-H proton of the indole (B1671886) ring also appears as a broad singlet, typically in the range of 11-12 ppm. The aromatic protons on the indole ring exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing carboxylic acid group and the electronegative fluorine atom. Protons adjacent to the fluorine atom will show coupling (J-coupling), resulting in splitting of the NMR signal, which is a key indicator of the fluorine's position on the benzene (B151609) ring.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-185 ppm region. The carbon atoms of the indole ring have distinct chemical shifts, with those bonded to fluorine exhibiting a large C-F coupling constant, a characteristic feature that confirms the site of fluorination.

Table 1: Representative ¹H NMR Spectral Data for a Fluoroindole-2-carboxylic Acid Isomer Data for 5-Fluoroindole-2-carboxylic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| COOH | ~13.1 | Broad Singlet |

| NH | ~11.93 | Broad Singlet |

| Aromatic CH | 7.482 | d, J = 9.8 Hz |

| Aromatic CH | 7.439 | s |

| Aromatic CH | 7.14 | d, J = 4.6 Hz |

| Aromatic CH | 7.12 | s |

This interactive table is based on data for the 5-fluoro isomer and serves as an illustrative example.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (molecular weight: 179.15 g/mol ), mass spectrometry confirms the molecular ion peak and helps assess sample purity. ossila.comlabproinc.com

Under typical electron ionization (EI) conditions, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 179. The fragmentation of carboxylic acids is well-characterized and often involves the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). Therefore, prominent fragment ions might be expected at m/z 162 ([M-OH]⁺) and m/z 134 ([M-COOH]⁺). Further fragmentation of the indole ring itself can also occur, providing additional structural confirmation. The characteristic fragmentation of the indole nucleus often involves the loss of HCN (27 amu).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₉H₆FNO₂) with high confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different atomic compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, these techniques are used to identify the characteristic vibrations of the carboxylic acid, the indole N-H group, and the carbon-fluorine bond.

The IR spectrum of a carboxylic acid is distinguished by several key features. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding between molecules forming dimers in the solid state. libretexts.org The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band typically between 1680-1760 cm⁻¹. libretexts.orgorgchemboulder.com Conjugation with the indole ring system would be expected to shift this peak to the lower end of the range. Additionally, a C-O stretching vibration is expected between 1210-1320 cm⁻¹. spectroscopyonline.com

The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption in the 1270-1100 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Indole | N-H stretch | 3300 - 3500 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

| Aryl Fluoride | C-F stretch | 1100 - 1270 | Strong |

| Carboxylic Acid | O-H bend | 910 - 950 | Broad, Medium |

This interactive table outlines the generally accepted regions for the specified functional group vibrations.

Electronic Absorption and Fluorescence Spectroscopy in Solution and Solid State

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The indole ring is a well-known chromophore and fluorophore.

The UV-Vis absorption spectrum of indole derivatives typically shows strong absorption bands in the ultraviolet region. For indole carboxylic acids, a characteristic absorption maximum is often observed around 280 nm. For instance, the related indole-3-carboxylic acid exhibits a clear absorption maximum at 278 nm. researchgate.net The absorption spectrum of this compound is expected to be similar, arising from π-π* electronic transitions within the conjugated indole system.

This compound exhibits interesting fluorescence properties that are dependent on its protonation state. ossila.com The presence of both a basic secondary amine (the indole N-H) and an acidic carboxylic acid group allows the molecule to exist in a zwitterionic form, where the carboxylic proton is transferred to the indole nitrogen. ossila.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported, the crystallographic data for its isomer, 6-Fluoro-1H-indole-3-carboxylic acid, offers valuable insight into the expected solid-state structure. nih.gov Molecules of this type typically form hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact via strong O—H⋯O hydrogen bonds. nih.gov These dimers are then further linked into a larger network through N—H⋯O hydrogen bonds involving the indole N-H group and a carbonyl oxygen, as well as π–π stacking interactions between the indole ring systems. nih.gov

Table 3: Crystallographic Data for the Isomer 6-Fluoro-1H-indole-3-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (°) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Z (molecules/unit cell) | 4 |

This interactive table presents the published crystallographic data for the 3-carboxylic acid isomer. nih.gov

Computational Chemistry and Theoretical Studies of 6 Fluoroindole 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-fluoroindole-2-carboxylic acid, these calculations provide insights into its electronic characteristics, which govern its behavior in chemical and biological systems.

The electronic structure of this compound is characterized by the presence of a planar indole (B1671886) ring system, a carboxylic acid group at the 2-position, and a fluorine atom at the 6-position. The secondary amine and carboxylic acid at the 2-position allow the molecule to exist in a zwitterionic form, where the acidic proton from the carboxylic acid is transferred to the amine. ossila.com This property influences its solubility and interaction with polar environments.

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic properties of such molecules. arxiv.orgtandfonline.comnih.gov Calculations often utilize basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost. orientjchem.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aromatic carboxylic acids, DFT calculations have been used to determine these values and predict reactivity. researchgate.net

Table 1: Representative Quantum Chemical Descriptors and their Significance

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. youtube.comresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Describes the electron density in terms of localized bonds and lone pairs, revealing hyperconjugative interactions and charge transfer. orientjchem.orgfaccts.de |

Furthermore, the fluorescence spectrum of this compound shows different emission bands for its neutral (332 nm) and zwitterionic (370 nm) forms, resulting in a broad fluorescence emission peak. ossila.com This phenomenon is directly related to the molecule's excited-state electronic structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or nucleic acid. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mode of a molecule. For indole-2-carboxylic acid derivatives, molecular docking has been successfully used to study their interactions with enzymes like HIV-1 integrase. nih.govrsc.org These studies have shown that the indole core and the C2-carboxylic acid group can chelate with divalent metal ions, such as Mg2+, in the active site of the enzyme. nih.govrsc.org Additionally, the indole ring can participate in π-π stacking interactions with aromatic residues of the target protein.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netmdpi.com MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. For similar ligand-protein complexes, MD simulations have been used to calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components, respectively.

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description |

| Binding Affinity (Docking Score) | A score that estimates the strength of the interaction between the ligand and the target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site of the target. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules; used to assess the stability of a complex in MD simulations. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of an MD simulation, indicating flexibility. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a crucial role in modern drug discovery by establishing a mathematical relationship between the chemical structures and biological activities of a series of compounds.

For derivatives of indole carboxylic acids and fluoroquinolones, 3D-QSAR methods like Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to develop predictive models. nih.govmdpi.com These models use calculated molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) to correlate with biological activity. The resulting contour maps from these analyses can guide the design of new, more potent analogs by indicating regions where modifications to the molecular structure would be beneficial or detrimental to activity.

For instance, in the case of this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications at various positions of the indole ring and the carboxylic acid group. The biological data, combined with calculated molecular descriptors, would then be used to build a QSAR model. Such models can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, volume, surface area, shape indices |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, shape indices |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to understand its susceptibility to various chemical transformations.

The reactivity of this compound can be predicted by analyzing its electronic structure. The electrostatic potential map can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For example, the nitrogen atom of the indole ring is a potential nucleophilic site, while the carbonyl carbon of the carboxylic acid is an electrophilic site.

DFT calculations can be used to model the transition states and reaction intermediates of potential reactions, allowing for the determination of activation energies and reaction pathways. For example, the palladium-catalyzed decarboxylative reaction of this compound to form triindoles can be studied computationally to understand the mechanism and factors influencing the reaction yield. ossila.com Similarly, the mechanism of its coordination to metal ions like copper(II) can be investigated to understand the structure and bonding in the resulting complex. ossila.com

By modeling different potential pathways, computational studies can help in predicting the most likely products of a reaction and in designing reaction conditions that favor a desired outcome.

Applications of 6 Fluoroindole 2 Carboxylic Acid in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Building Block in Pharmaceutical Development

6-Fluoroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. innospk.com The presence of multiple functional groups, namely the secondary amine, the carboxylic acid, and the fluorine atom, allows for facile and diverse chemical modifications. ossila.com This structural versatility enables its use in the creation of macromolecules and other bioactive molecules that are integral to the development of active pharmaceutical ingredients (APIs). innospk.comossila.com

The carboxylic acid group, in particular, is a key handle for further functionalization. innospk.com It can be readily converted into amides, esters, and other derivatives, allowing for the construction of more complex molecular architectures. For example, it has been utilized in amide coupling reactions with various amines to generate novel indole-2-carboxamides. This approach has been explored in the synthesis of potential therapeutic agents for conditions such as pediatric brain cancer.

Furthermore, the indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic therapeutic agents. The addition of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the resulting molecules, such as their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a particularly attractive starting material for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Exploration of Anti-Cancer Activities and Mechanisms

The potential of this compound and its derivatives as anti-cancer agents has been a significant area of investigation. The indole scaffold is known to be a component of various compounds with cytotoxic effects against cancer cells. nih.gov

Cytotoxicity against Specific Cancer Cell Lines (e.g., Breast Cancer)

Research has demonstrated the anti-cancer activity of metal complexes derived from this compound. Specifically, a binuclear copper(II) complex of the compound has shown notable inhibitory effects against breast cancer cell lines. ossila.com At a concentration of 20 µM, this complex achieved a 90% inhibition of both MDA-MB-231 and MCF-7 breast cancer cells. ossila.com This highlights the potential of using this compound as a ligand to create metallodrugs with potent anti-cancer properties.

The broader class of indole derivatives has also been studied for its cytotoxicity against breast cancer. For instance, various 5-hydroxyindole-3-carboxylic acid and ester derivatives have demonstrated cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds exhibiting half-maximal effective concentrations (EC50) in the low micromolar range. nih.gov These findings suggest that the indole core, with various substitutions, is a promising framework for the design of new anti-breast cancer agents.

Design of Metal Complexes with Anti-Cancer Properties

The design of metal-based anticancer agents is a burgeoning field in medicinal chemistry, sparked by the success of platinum-based drugs like cisplatin. nih.goveurekaselect.com Metals offer unique characteristics such as redox activity and variable coordination geometries that can be exploited in drug design. nih.goveurekaselect.com The carboxylic acid group of this compound provides an excellent binding site for metal ions, facilitating the formation of coordination complexes. ossila.com

The aforementioned copper(II) complex is a prime example of this strategy. ossila.com Copper itself is of interest in cancer therapy as it is often found in elevated concentrations in tumor tissues and plays a role in angiogenesis. eurekaselect.com By complexing copper with ligands like this compound, it may be possible to develop targeted therapies that exploit the tumor's reliance on this metal. eurekaselect.com The design of such coordination complexes is a key strategy in the development of novel anticancer drugs with potentially improved efficacy and reduced side effects compared to traditional chemotherapies. nih.govnih.gov

Investigational Applications in Other Biological Systems

Beyond its anti-cancer potential, the indole-2-carboxylic acid scaffold is being explored for its activity in other biological contexts. A notable area of research is its application as an inhibitor of viral enzymes.

Recent studies have identified indole-2-carboxylic acid as an inhibitor of the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The indole nucleus was observed to chelate with the two magnesium ions present in the active site of the enzyme. nih.gov Through optimization of the parent compound, a series of indole-2-carboxylic acid derivatives were synthesized, with some demonstrating significantly improved inhibitory activity. nih.govrsc.org This line of research indicates that this compound and its analogues could serve as a promising scaffold for the development of new antiretroviral drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies focus on understanding the impact of modifications at various positions of the indole ring and the carboxylic acid group.

For instance, in the development of hepatitis C virus (HCV) NS4B inhibitors, optimization of 6-(indol-2-yl)pyridine-3-sulfonamides involved a detailed SAR investigation. researchgate.net The study focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions to improve metabolic stability and pharmacokinetic properties. researchgate.net

Similarly, in the context of anti-cancer agents, SAR studies on indole derivatives have revealed that the nature and position of substituents on the indole ring can significantly impact cytotoxicity. nih.gov For example, studies on 5-hydroxyindole-3-carboxylic acid derivatives showed that electron-donating groups in the para position of a phenyl group attached to the indole nitrogen generally led to better cytotoxic activity against MCF-7 cells. nih.gov Such SAR insights are crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Considerations for Pharmacological Profiling and Preclinical Development

Before a drug candidate can advance to clinical trials, it must undergo extensive pharmacological profiling and preclinical development. This process involves evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in animal models.

For derivatives of this compound, this would involve a battery of in vitro and in vivo studies. For example, the development of PF-06409577, an indole-3-carboxylic acid derivative, as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK) involved optimization of the core structure to improve oral absorption. nih.gov This compound was ultimately advanced to first-in-human trials for the potential treatment of diabetic nephropathy. nih.gov

The preclinical development of any new agent based on the this compound scaffold would require a similar thorough evaluation of its pharmacokinetic and toxicological profile to ensure its suitability for human use.

Applications of 6 Fluoroindole 2 Carboxylic Acid in Materials Science and Advanced Technologies

Utilization in Semiconductor Materials

6-Fluoroindole-2-carboxylic acid serves as a crucial precursor in the synthesis of novel organic semiconductor materials with significant potential in electronic devices. Its unique chemical structure allows for the creation of larger, functional molecules with desirable electronic properties.

A key application of this compound is in the synthesis of triindoles, a class of organic compounds that exhibit semiconducting properties. These triindoles are synthesized through a palladium-catalyzed decarboxylative self-coupling reaction. This process involves the removal of the carboxylic acid group and the formation of new carbon-carbon bonds, leading to the creation of a larger, conjugated molecular system.

Triindoles derived from this compound have been successfully incorporated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). Research has demonstrated that these materials can achieve a field-effect mobility of 0.03 cm²V⁻¹s⁻¹ ossila.com. Mobility is a critical parameter for transistors, as it influences the speed at which the device can operate.

Table 1: Performance of Triindole-based OFETs

| Parameter | Value |

|---|---|

| Field-Effect Mobility | 0.03 cm²V⁻¹s⁻¹ ossila.com |

Integration into Functional Macromolecules and Polymers

The incorporation of this compound into larger molecular structures extends to the development of functional macromolecules and polymers. The carboxylic acid group provides a reactive handle for polymerization reactions, allowing for the integration of the fluorinated indole (B1671886) moiety into polymer backbones or as pendant groups. This can impart desirable electronic, optical, or self-assembly properties to the resulting materials, opening up possibilities for their use in a range of advanced technologies, including organic electronics and photonics.

Chemo- and Biosensor Development

While direct applications are still emerging, the inherent properties of the this compound structure suggest its potential in the development of chemo- and biosensors. The indole scaffold is known to interact with various analytes, and the presence of the fluorine atom and carboxylic acid group can be exploited for selective recognition and signaling. The carboxylic acid can serve as an anchor to immobilize the molecule onto a sensor surface, while the electronic properties of the fluorinated indole ring could be modulated upon binding to a target molecule, leading to a detectable signal.

Future Directions and Emerging Research Avenues for 6 Fluoroindole 2 Carboxylic Acid

Novel Synthetic Methodologies and Process Intensification

The synthesis of 6-fluoroindole-2-carboxylic acid and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient processes. tandfonline.comresearchgate.netingentaconnect.com Traditional methods for indole (B1671886) synthesis are often being replaced by more sustainable approaches. tandfonline.com Current research is exploring the use of continuous flow techniques to improve scalability and reduce environmental impact. innospk.com These methods offer precise control over reaction parameters, leading to higher yields and purity. innospk.com

Microwave-assisted synthesis is another promising avenue, offering rapid, efficient, and environmentally friendly reaction conditions. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of various indole derivatives and holds significant potential for the production of this compound. tandfonline.comtandfonline.com Furthermore, the development of novel catalysts, including nanocatalysts and biocatalysts, is a key area of focus. researchgate.netbeilstein-journals.org For instance, enzymatic resolution using esterases is being explored to produce optically pure enantiomers of related compounds like 6-fluoro-chroman-2-carboxylic acid, a process that is more efficient and less polluting than chemical resolution. rsc.org

| Synthetic Approach | Key Advantages | Relevant Research Areas |

|---|---|---|

| Continuous Flow Synthesis | Enhanced scalability, improved safety, higher yields, reduced waste | Process intensification, green chemistry |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Green chemistry, synthesis of heterocyclic compounds tandfonline.comtandfonline.com |

| Novel Catalysis (Nano- and Biocatalysts) | High selectivity, mild reaction conditions, reusability | Enzymatic resolution, sustainable chemistry researchgate.netbeilstein-journals.orgrsc.org |

Untapped Therapeutic and Material Science Applications

The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents and advanced materials. innospk.comossila.com

In the realm of medicinal chemistry, indole-2-carboxylic acid derivatives are being investigated as novel HIV-1 integrase strand transfer inhibitors. nih.govmdpi.com The indole core and the carboxylic acid group can chelate with magnesium ions in the active site of the integrase enzyme, inhibiting its function. nih.govmdpi.com Structural modifications to this scaffold have shown promise in enhancing inhibitory effects. nih.govmdpi.com Furthermore, metal complexes of indole-2-carboxylic acid have demonstrated anticancer activity against breast cancer cell lines. ossila.com The fluorine atom in the 6-position can enhance the biological activity of these compounds. researchgate.net

In material science, this compound serves as a precursor for the synthesis of triindoles through palladium-catalyzed decarboxylative reactions. innospk.comossila.com These triindoles exhibit semiconducting properties and have potential applications in organic field-effect transistors (OFETs) and as hole transport layers in solar cells. innospk.comossila.com The versatility of the carboxylic acid group allows for further functionalization, leading to the creation of novel macromolecules and metal complexes with unique properties. innospk.comossila.com

| Application Area | Specific Use | Key Findings/Potential |

|---|---|---|

| Therapeutics | HIV-1 Integrase Inhibitors | Indole-2-carboxylic acid scaffold shows potent inhibitory activity. nih.govmdpi.com |

| Therapeutics | Anticancer Agents | Copper(II) complexes exhibit significant inhibition of breast cancer cell lines. ossila.com |

| Material Science | Organic Field-Effect Transistors (OFETs) | Serves as a precursor for triindole semiconductors. innospk.comossila.com |

| Material Science | Solar Cells | Used in the development of hole transport layers. ossila.com |

Advanced Characterization and Spectroscopic Probes

A deeper understanding of the physicochemical properties of this compound is crucial for its future applications. Advanced spectroscopic techniques are being employed to probe its structure and behavior.

The compound exhibits interesting fluorescence properties, with its neutral and zwitterionic forms having distinct emission bands. ossila.com This dual fluorescence makes it a potential candidate for use as a spectroscopic probe to study molecular environments. The interaction of this compound with metal ions, such as copper(II), can be studied using techniques like X-ray diffraction and various spectroscopic methods to characterize the resulting complexes. ossila.comnih.gov Computational methods, such as Density Functional Theory (DFT), are also being used to predict and understand the electronic and structural properties of this molecule and its derivatives. nih.gov

Interdisciplinary Research with Biological and Engineering Systems

The future of this compound research lies in its integration with other scientific and engineering disciplines. In biotechnology, the enzymatic synthesis of its derivatives represents a significant interdisciplinary effort. rsc.org This involves a deep understanding of both organic chemistry and enzyme kinetics.

In the field of biomedical engineering, the development of drug delivery systems for indole-based therapeutics is an active area of research. The unique properties of this compound could be leveraged to design targeted delivery vehicles. Furthermore, its application in electronic devices like OFETs necessitates collaboration between chemists and materials engineers to optimize device performance. innospk.comossila.com

Environmental Fate and Green Chemistry Perspectives

As with any chemical compound, understanding the environmental fate of this compound and its derivatives is paramount. Research into the biodegradability and potential ecotoxicity of fluorinated indoles is an emerging area. nih.gov While specific data on this compound is limited, studies on related compounds can provide insights. For instance, the degradation of some fluorinated compounds in the environment can be influenced by factors like photolysis and microbial activity. researchgate.net

The principles of green chemistry are central to the future of this compound synthesis and application. tandfonline.comresearchgate.netingentaconnect.comtandfonline.combeilstein-journals.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.netingentaconnect.com The development of synthetic routes that minimize waste and energy consumption is a key goal. beilstein-journals.org

Patent Landscape and Commercialization Potential

The growing number of patents related to the synthesis and application of fluorinated indole and chromane (B1220400) derivatives highlights the commercial interest in this class of compounds. google.comgoogle.com Specifically, patents have been filed for the preparation of key intermediates like 6-fluorochroman-2-carboxylic acid, which is used in the synthesis of important pharmaceuticals. google.com

The commercial potential of this compound is driven by its versatility as a building block in both the pharmaceutical and material science industries. innospk.com Its use in the synthesis of high-value products, such as antiviral drugs and organic semiconductors, makes it an attractive target for commercialization. innospk.comossila.comnih.gov The development of cost-effective and scalable synthetic methods will be crucial for realizing its full commercial potential.

常见问题

Q. What are the established synthetic routes for 6-fluoroindole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common route involves hydrolysis of its ethyl ester derivative (Ethyl 6-fluoroindole-2-carboxylate, CAS 348-37-8) under basic or acidic conditions. For example, saponification with NaOH in ethanol/water (1:1 v/v) at 60–80°C for 4–6 hours typically yields the carboxylic acid . Alternative methods include direct fluorination of indole-2-carboxylic acid using fluorinating agents like Selectfluor™, though this requires careful control of temperature (0–25°C) and stoichiometry to minimize side reactions . Yield optimization depends on purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the indole scaffold (aromatic protons at δ 6.8–7.5 ppm) and fluorine-induced deshielding effects. The carboxylic acid proton (if present) appears as a broad peak at δ 10–12 ppm .

- 19F NMR : A singlet near δ -120 ppm confirms the fluorine substituent at the 6-position .

- IR Spectroscopy : Look for O-H stretching (2500–3000 cm⁻¹, broad) and C=O stretching (1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ at m/z 180.04 (C₉H₆FNO₂) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as indole derivatives are prone to photolytic decomposition. Compatibility testing suggests separation from strong oxidizers and bases .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve these:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .

- Solubility : Perform systematic studies in buffered solutions (pH 1–12) using HPLC-UV quantification. For example, the compound is sparingly soluble in water but dissolves in DMSO or methanol .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular packing and polymorphism .

Q. What computational strategies can predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom at C6 withdraws electron density, enhancing electrophilicity at C3 and C7 .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare with non-fluorinated analogs to assess fluorine’s role in binding affinity .

Q. How can the fluorine substituent’s electronic effects be experimentally validated in this compound derivatives?

- Methodological Answer :

- Hammett Analysis : Synthesize a series of derivatives with varying substituents and measure reaction rates (e.g., ester hydrolysis) to derive σₚ values. Fluorine’s σₚ (~0.06) indicates mild electron-withdrawing effects .

- ¹³C NMR Chemical Shifts : Compare C2 and C6 shifts with non-fluorinated indole-2-carboxylic acid. Fluorine causes upfield shifts (~2–3 ppm) due to inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。